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Compound of Interest

Compound Name: Methyl 6-aminonicotinate

Cat. No.: B027165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity

Methyl 6-aminonicotinate (CAS No. 36052-24-1), a key building block in pharmaceutical

research and development. This document includes a comparative summary of supplier

specifications, detailed experimental protocols for synthesis and analysis, and an examination

of its primary application in the development of novel therapeutics targeting the central nervous

system.

Introduction to Methyl 6-aminonicotinate
Methyl 6-aminonicotinate, also known as methyl 6-aminopyridine-3-carboxylate, is a pyridine

derivative that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring

both an amino group and a methyl ester on the pyridine ring, makes it a valuable precursor for

the synthesis of a wide range of biologically active molecules.[1] In the pharmaceutical industry,

it is particularly noted for its use in the development of inhibitors for D-amino acid oxidase

(DAAO), an enzyme implicated in the pathophysiology of schizophrenia and other CNS

disorders.[2][3]

Commercial Suppliers and Product Specifications
A number of chemical suppliers offer Methyl 6-aminonicotinate in varying purities and

quantities. For researchers and drug development professionals, selecting a supplier with

consistent quality and comprehensive documentation is crucial. Below is a summary of publicly
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available data from several commercial suppliers. It is important to note that for lot-specific

data, a Certificate of Analysis (CoA) should be requested directly from the supplier.

Supplier
Product
Number

Stated
Purity

Melting
Point (°C)

Analytical
Method

Appearance

Tokyo

Chemical

Industry (TCI)

M2107 >98.0% 158.0 - 162.0

GC,

Nonaqueous

Titration

White to Light

yellow to

Light orange

powder to

crystal

Parchem - 97% (Typical) 158 - 162 Not specified Not specified

BLD Pharm - Not specified Not specified

NMR, HPLC,

LC-MS,

UPLC

Not specified

Changchun

Haofei
- 99% Not specified Refer to CoA

White

Powder

Other

Generic

Suppliers

- ≥98% 158 - 162 Not specified

White

crystalline

solid

Experimental Protocols
Synthesis of Methyl 6-aminonicotinate via Fischer
Esterification
The most common laboratory-scale synthesis of Methyl 6-aminonicotinate is the Fischer

esterification of 6-aminonicotinic acid.[1] This acid-catalyzed reaction utilizes an excess of

methanol to drive the equilibrium towards the ester product.

Materials:

6-aminonicotinic acid

Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas or aqueous)[1]

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

To a stirred solution of 6-aminonicotinic acid in a suitable volume of methanol, slowly add a

catalytic amount of concentrated sulfuric acid.[4]

Heat the reaction mixture to reflux and maintain for several hours (typically 1-17 hours,

depending on the acid catalyst used), monitoring the reaction progress by thin-layer

chromatography (TLC).[4]

Upon completion, cool the mixture and concentrate it to dryness under reduced pressure

using a rotary evaporator.[4]

To the resulting residue, carefully add ice-cold saturated aqueous NaHCO₃ solution until the

pH is adjusted to approximately 7-8 to neutralize the acid catalyst.[5]

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl

acetate (3 x volume of the aqueous layer).[4]

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

Filter off the drying agent and remove the solvent under reduced pressure to yield crude

Methyl 6-aminonicotinate.[4]

The crude product can be further purified by recrystallization (e.g., from an ethyl

acetate/hexane mixture) or silica gel column chromatography to obtain a high-purity white to

off-white solid.[5]
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Quality Control: Analysis by High-Performance Liquid
Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Methyl 6-aminonicotinate and for

identifying any related impurities.[6]

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven,

and a UV or Diode Array Detector (DAD).

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

commonly used.[6]

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an

organic solvent (e.g., methanol or acetonitrile). The exact ratio can be run isocratically or as

a gradient depending on the impurity profile.[7]

Flow Rate: Typically 1.0 mL/min.

Column Temperature: Ambient or controlled (e.g., 30 °C).

Detection Wavelength: UV detection at approximately 263 nm.

Injection Volume: 10-20 µL.

Procedure:

Standard Preparation: Accurately weigh and dissolve a reference standard of Methyl 6-
aminonicotinate in a suitable diluent (e.g., mobile phase) to prepare a stock solution of

known concentration. Prepare a series of working standards by serial dilution.

Sample Preparation: Accurately weigh and dissolve the sample to be tested in the same

diluent to a concentration within the linear range of the calibration curve.

Analysis: Inject the standard and sample solutions into the HPLC system.
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Quantification: The purity of the sample is determined by comparing the peak area of the

main component to the total area of all peaks (Area % method) or by using a calibration

curve generated from the reference standards for an assay value. Impurities can be

identified by comparing their retention times to those of known impurity standards.

Application in Drug Development: D-Amino Acid
Oxidase (DAAO) Inhibition
Methyl 6-aminonicotinate is a critical starting material for the synthesis of D-amino acid

oxidase (DAAO) inhibitors.[2] DAAO is a flavoenzyme that degrades D-amino acids, most

notably D-serine.[2][8]

The DAAO-D-Serine-NMDA Receptor Pathway
In the central nervous system, D-serine acts as a crucial co-agonist at the glycine site of the N-

methyl-D-aspartate (NMDA) receptor.[2][9] Proper functioning of the NMDA receptor is

essential for excitatory neurotransmission, synaptic plasticity, learning, and memory.[9]

Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of

schizophrenia.[8][10]

The concentration of D-serine in the synaptic cleft is tightly regulated. One of the key enzymes

responsible for its degradation is DAAO.[8] In conditions like schizophrenia, increased DAAO

activity may lead to lower levels of synaptic D-serine, thereby contributing to NMDA receptor

hypofunction.[2]

By inhibiting DAAO, the degradation of D-serine is reduced, leading to an increase in its local

concentration.[2] This, in turn, enhances NMDA receptor activation, offering a promising

therapeutic strategy to alleviate the symptoms of schizophrenia.[10][11] Methyl 6-
aminonicotinate provides a scaffold that can be chemically modified to create potent and

selective DAAO inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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